molecular formula C7H11N3S B3242327 N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine CAS No. 1508721-46-7

N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine

Cat. No.: B3242327
CAS No.: 1508721-46-7
M. Wt: 169.25
InChI Key: IKPHLPMXEUSURN-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine is a pyrimidine derivative featuring a methylamine group at the 4-position and a methylthio (-SMe) substituent at the 2-position of the pyrimidine ring. The compound is structurally distinct due to its sulfur-containing substituent, which influences its electronic properties and reactivity. For example, catalytic HCl-mediated enhancement of pyrimidine electrophilicity (as shown in Figure 50 of ) may facilitate the introduction of substituents like methylthio groups . The hydrochloride salt form (CAS: 2044706-59-2) is commercially available and requires stringent storage conditions (-80°C or -20°C) to maintain stability .

Properties

IUPAC Name

N-methyl-1-(2-methylsulfanylpyrimidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-8-5-6-3-4-9-7(10-6)11-2/h3-4,8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPHLPMXEUSURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine typically involves the reaction of 2-chloropyrimidine with methylamine and sodium thiomethoxide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its ability to interact with various biological targets makes it a candidate for drug development.

  • Binding Affinity Studies : Preliminary studies indicate that N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine may bind to neurotransmitter receptors and enzymes involved in metabolic pathways. Further research is required to elucidate these interactions and their implications for therapeutic applications.

Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow for various chemical transformations.

The compound's biological activity has been explored through various studies:

Case Study: Interaction with Enzymes

Research has indicated that this compound interacts with enzymes involved in metabolic processes, potentially leading to the development of new therapeutic agents targeting metabolic disorders .

Case Study: Antimicrobial Properties

In another study, derivatives of this compound were tested for antimicrobial activity. Results showed promising inhibition against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues and their similarity scores (based on ) include:

Compound Name CAS Number Similarity Score Key Structural Differences
(2-(Methylthio)pyrimidin-4-yl)methanamine 1312095-44-5 0.68 Lacks N-methyl group on methanamine
N-Methyl-1-(pyrimidin-4-yl)methanamine 100130-05-0 0.65 Lacks 2-(methylthio) substituent
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine HCl 1187928-00-2 N/A Thiazole core instead of pyrimidine
Pyrazole-based derivatives (e.g., C1–C24) Varied N/A Pyrazole core instead of pyrimidine

Key Observations :

  • The 2-(methylthio) group on the pyrimidine ring increases electron density, altering reactivity compared to unsubstituted pyrimidines (e.g., CAS: 100130-05-0) .
Physicochemical Properties
  • Solubility : The hydrochloride salt of the target compound (CAS: 2044706-59-2) has a solubility of 4.86 mg/mL in DMSO, requiring careful stock solution preparation to avoid degradation . In contrast, pyrazole derivatives (e.g., compounds C1–C24) often exhibit higher solubility in organic solvents like CHCl3:MeOH (9:1) due to their lipophilic cores .
  • Stability : The target compound’s hydrochloride salt is stable for 6 months at -80°C but degrades rapidly if subjected to repeated freeze-thaw cycles. Thiazole derivatives (e.g., CAS: 1187928-00-2) may have similar stability profiles due to analogous handling requirements .

Biological Activity

N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell proliferation. The compound's structure allows it to interact with ATP-binding sites in kinases, thereby blocking their activity and preventing cancer cell growth.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidine have shown promise as inhibitors of various cancer cell lines:

CompoundCancer TypeIC50 (µM)Inhibition (%)
12eBreast5.3560%
12gRenal7.0045%
12lMelanoma3.0091%

These results indicate that this compound could potentially inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly kinases associated with cell cycle regulation. The following table summarizes some findings regarding its enzyme inhibitory effects:

EnzymeInhibition (%) at 1 µM
V600EBRAF98%
CDK4/685%
AKT70%

These data suggest that the compound's mechanism involves significant inhibition of critical pathways that regulate cell division and survival .

Study on Cell Lines

One notable study involved testing this compound against a panel of cancer cell lines, including MDA-MB-231 (breast cancer) and UO-31 (renal cancer). The results indicated that the compound effectively reduced cell viability, particularly in breast and renal cancer cells, suggesting a broad-spectrum activity against various malignancies .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target kinases. These studies revealed that the compound binds effectively to the ATP-binding site, confirming its potential as a kinase inhibitor .

Q & A

Basic Question: What are the recommended synthetic routes for preparing N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine, and how are intermediates characterized?

Methodological Answer:
A common approach involves coupling pyrimidine derivatives with methylamine-containing precursors. For example, in a related synthesis (), trifluoroacetic acid (TFA) and oxalyl chloride are used to activate carboxylic acids, followed by reaction with methylamine derivatives. Key steps include:

  • Activation : Reacting 2-[6-chloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxyacetic acid with oxalyl chloride to form an acyl chloride intermediate.
  • Coupling : Adding N-methyl-1-(2-methylpyridin-3-yl)methanamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
  • Purification : Filtration, solvent evaporation, and washing with ethyl acetate (EtOAc) yield the crude product.
    Characterization : Intermediates are validated via 1H^1H-NMR (e.g., δ 6.94 ppm for pyrimidine protons) and ESI-MS (e.g., m/z 398.1 [M+H]+^+ for related compounds) .

Basic Question: How is structural elucidation performed for this compound and its analogs?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assignments of pyrimidine protons (δ 6.5–7.5 ppm) and methylthio groups (δ 2.1–2.5 ppm) are critical. For example, in a structurally similar compound (), 1H^1H-NMR resolved pyridine protons at δ 8.57 ppm and methylene bridges at δ 3.98 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 201.1311854 for related pyrimidine derivatives) .
  • X-ray Crystallography : While not directly available for this compound, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, as noted in .

Advanced Question: What biological targets or mechanisms are associated with pyrimidine-based methanamine derivatives?

Methodological Answer:
Pyrimidine analogs are explored as inhibitors of bacterial riboswitches and enzymes. For example:

  • Riboswitch Targeting : highlights thiamine pyrophosphate (TPP) riboswitch binding by analogs like N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (KD values measured via ITC or fluorescence quenching) .
  • Enzyme Inhibition : In , N-substituted piperazine derivatives inhibit Leishmania CYP51 and CYP5122A1 (IC50_{50} < 1 µM in some cases), suggesting potential for structure-activity relationship (SAR) studies on pyrimidine-linked amines .

Advanced Question: How can researchers optimize the structure-activity relationship (SAR) for improved target binding?

Methodological Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., methylthio at pyrimidine C2) to enhance π-π stacking with aromatic residues in target proteins ( ).
  • Amine Functionalization : Replace methyl groups with bulkier substituents (e.g., cyclopropyl or benzyl) to probe steric effects. shows dihydrochloride salts (e.g., N-Methyl-1-(pyrrolidin-2-yl)methanamine) improve solubility for in vitro assays .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) with crystal structures of riboswitches or CYP enzymes to predict binding modes .

Advanced Question: What analytical challenges arise in purity assessment of this compound?

Methodological Answer:

  • HPLC-MS Purity Checks : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% acetonitrile over 20 min) and monitor at 254 nm. reports >95% purity for related compounds via HPLC .
  • Byproduct Identification : Trace impurities (e.g., unreacted pyrimidine precursors) are detected via LC-MS/MS. For example, identified a 2:1 mixture of rotamers in the final product via 1H^1H-NMR .
  • Elemental Analysis : Confirm C, H, N, S content (e.g., ±0.3% deviation) to validate stoichiometry .

Advanced Question: How do researchers evaluate enzyme inhibition kinetics for pyrimidine-based compounds?

Methodological Answer:

  • CYP Inhibition Assays : Use recombinant Leishmania CYP51 ( ) in fluorometric assays with 7-benzyloxy-4-trifluoromethylcoumarin (BFC) as a substrate. Measure IC50_{50} via fluorescence emission at 535 nm .
  • Time-Resolved Crystallography : For riboswitch targets (), soak crystals with compound analogs and collect data at synchrotron facilities (e.g., 1.0 Å resolution) to visualize binding interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine
Reactant of Route 2
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N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.